7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Beschreibung
7-(3-(3,4-Dimethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core with distinct substitutions at the 7- and 8-positions. The 7-position features a 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group, while the 8-position is modified with a furan-2-ylmethylamino substituent. The compound’s design reflects strategic modifications to optimize pharmacokinetic properties, such as solubility and target affinity, while retaining core pharmacophoric elements.
Eigenschaften
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-14-7-8-17(10-15(14)2)33-13-16(29)12-28-19-20(26(3)23(31)27(4)21(19)30)25-22(28)24-11-18-6-5-9-32-18/h5-10,16,29H,11-13H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXGFRCAMOHIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)N(C3=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as compound 923673-60-3, is a purine derivative with significant potential in biological applications. This compound has garnered attention for its various biological activities, including antioxidant properties and possible therapeutic effects in different medical fields.
The molecular formula of this compound is , with a molecular weight of 453.5 g/mol. It belongs to a class of compounds known for their structural diversity and biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 923673-60-3 |
Antioxidant Activity
Research indicates that the compound exhibits antioxidant properties , which are crucial in combating oxidative stress related to various diseases. Antioxidants neutralize free radicals, potentially reducing cellular damage and inflammation.
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit phosphodiesterases (PDEs), which play a role in signal transduction pathways that regulate various physiological processes.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects . Research on similar purine derivatives has indicated their ability to modulate inflammatory responses, making this compound a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
-
Study on Antioxidant Properties :
A recent study evaluated the antioxidant capacity of several purine derivatives, including our compound. The results demonstrated that it exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress . -
Enzyme Inhibition Analysis :
Another study focused on the inhibitory effects of this compound on specific PDE isoforms. The findings indicated that it could selectively inhibit PDE4 and PDE5, which are implicated in various conditions such as asthma and erectile dysfunction respectively. This selectivity may lead to fewer side effects compared to non-selective inhibitors . -
Anti-inflammatory Mechanism :
A case study investigated the anti-inflammatory properties of similar compounds in a murine model of arthritis. The results showed that treatment with these purines led to decreased levels of pro-inflammatory cytokines and reduced joint swelling, suggesting that our compound could have similar therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key analogs are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison of Purine-2,6-dione Derivatives
Key Observations
The furan-2-ylmethylamino group at the 8-position introduces aromaticity, which may facilitate π-stacking with target receptors, unlike aliphatic substituents (e.g., 3-hydroxypropylamino in ).
Steric and Electronic Effects: 1,3-Dimethyl substitution on the purine core (target compound) increases steric bulk compared to 3-methyl analogs (e.g., ), possibly affecting adenosine receptor binding kinetics.
Drug-Likeness Predictions: Computational studies on similar 7,8-disubstituted xanthines (e.g., ) highlight the importance of substituent polarity. The furan-2-ylmethylamino group in the target compound balances moderate hydrophobicity and hydrogen-bonding capacity, aligning with Lipinski’s criteria for oral bioavailability .
Vorbereitungsmethoden
Formation of 1,3-Dimethylpurine-2,6-dione
The purine scaffold is synthesized via the Traube cyclization method:
- Step 1 : Condensation of 4,5-diamino-1,3-dimethyluracil with formic acid under reflux yields 1,3-dimethylxanthine.
- Step 2 : Nitrosation at C7 using sodium nitrite in acetic acid, followed by reduction to the amine intermediate.
Table 1 : Reaction Conditions for Purine Core Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HCOOH, HCl | 110°C | 8 h | 78% |
| 2 | NaNO₂, AcOH | 0–5°C | 2 h | 65% |
Installation of the Furan-2-Ylmethylamino Group
C8 Functionalization Strategy
The C8 position undergoes nucleophilic displacement using furan-2-ylmethylamine under Mitsunobu conditions:
- Activation : Treatment of 7-nitroso-1,3-dimethylxanthine with POCl₃ converts the C8 position to a chloro intermediate.
- Substitution : Reaction with furan-2-ylmethylamine (2 eq) in DMF at 80°C for 12 hours.
Critical Parameters :
- Solvent : Dimethylformamide (DMF) enhances nucleophilicity
- Catalyst : 10 mol% CuI accelerates substitution kinetics
Synthesis of the 3-(3,4-Dimethylphenoxy)-2-Hydroxypropyl Side Chain
Epoxide Intermediate Preparation
The side chain is constructed via epoxidation of allyl 3,4-dimethylphenyl ether:
- Epoxidation : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C for 4 hours.
- Ring-Opening : Nucleophilic attack by the purine’s C7 amine on the epoxide under basic conditions (K₂CO₃, DMSO).
Table 2 : Side-Chain Coupling Optimization Data
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMSO | 80 | 24 | 62 |
| DBU | THF | 60 | 18 | 58 |
| NaH | DMF | 100 | 12 | 41 |
Final Assembly and Purification
Convergent Synthesis Approach
The fully functionalized purine derivative is assembled through sequential coupling:
- Step 1 : C8 amination followed by C7 alkylation prevents regiochemical interference.
- Step 2 : Final purification via preparative HPLC (C18 column, acetonitrile/water gradient).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 1.8 Hz, 1H, furan), 6.95 (m, 3H, aromatic), 4.32 (m, 2H, OCH₂)
- HRMS : m/z 454.1987 [M+H]⁺ (calc. 454.1991)
Process Optimization Challenges
Competing Side Reactions
- N7 vs. N9 alkylation : Controlled through steric directing groups
- Epoxide dimerization : Mitigated by slow addition of nucleophile
Table 3 : Impact of Temperature on Regioselectivity
| Temp (°C) | N7:N9 Ratio |
|---|---|
| 60 | 8:1 |
| 80 | 12:1 |
| 100 | 5:1 |
Industrial-Scale Production Considerations
Catalytic Efficiency Improvements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide enhances reaction rates in biphasic systems
- Continuous Flow Synthesis : Reduces epoxide hydrolysis byproducts
Analytical Method Validation
Purity Assessment Protocols
- HPLC Conditions :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
- Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30 to 30:70 over 20 min)
- Detection: UV 254 nm
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing this compound with high purity?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with bromination of the purine core followed by nucleophilic substitution at position 8. For example:
Step 1 : Bromination of 1,3-dimethylxanthine to introduce a leaving group at position 2.
Step 2 : Substitution with furan-2-ylmethylamine via SN2 reaction under controlled pH (8–10) and temperature (40–60°C).
Step 3 : Alkylation at position 7 using 3-(3,4-dimethylphenoxy)-2-hydroxypropyl halides in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
Optimization involves monitoring reaction progress via TLC/HPLC and purification using column chromatography.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 3.2–3.5 ppm for N-CH₃), furan protons (δ 6.2–7.4 ppm), and hydroxypropyl protons (δ 4.0–4.5 ppm).
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₈N₆O₅) with <2 ppm error .
Q. How are key physicochemical properties (e.g., logP, solubility) determined experimentally?
- Methodological Answer :
- logP : Use reverse-phase HPLC with a calibration curve of reference standards.
- Aqueous Solubility : Shake-flask method at physiological pH (7.4) with UV-Vis quantification.
- Stability : Accelerated degradation studies under varied pH (1–10) and temperatures (25–60°C) .
Advanced Research Questions
Q. How can computational models predict this compound’s biological activity, and what are their limitations?
- Methodological Answer :
- Tools : Use Schrödinger’s Maestro or ChemAxon’s Chemicalize.org for docking studies (e.g., adenosine receptor binding) and ADMET prediction.
- Parameters : Calculate topological polar surface area (TPSA >80 Ų suggests poor permeability), Lipinski’s Rule of Five violations.
- Limitations : Models may fail to account for metabolite interactions or off-target effects. Experimental validation (e.g., in vitro receptor assays) is critical .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare plasma concentration-time profiles with in vitro IC₅₀ values.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
- Tissue Distribution Studies : Radiolabel the compound and track biodistribution in animal models .
Q. How do structural modifications at position 7 or 8 affect bioactivity?
- Methodological Answer :
- Case Study : Compare analogs with different substituents:
| Position | Substituent | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 7 | 3,4-Dimethylphenoxy | 0.12 (Adenosine A₁) |
| 7 | 4-Methoxyphenoxy | 0.45 (Adenosine A₁) |
| 8 | Furan-2-ylmethylamino | 0.18 (Adenosine A₂A) |
| 8 | Pyrrolidinyl | 0.72 (Adenosine A₂A) |
- Conclusion : Bulky hydrophobic groups at position 7 enhance A₁ affinity, while heteroaromatic amines at position 8 improve A₂A selectivity .
Q. What experimental designs optimize reaction conditions for derivative synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables:
- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst (K₂CO₃ vs. Cs₂CO₃).
- Response : Yield (%) and purity (HPLC area %).
- Example : Central Composite Design (CCD) identifies optimal conditions for alkylation (e.g., 60°C, DMF, K₂CO₃) with 85% yield .
Q. How is molecular docking used to identify biological targets?
- Methodological Answer :
- Workflow :
Target Selection : Prioritize purine-binding proteins (e.g., adenosine receptors, phosphodiesterases).
Docking Software : AutoDock Vina or Glide with flexible ligand sampling.
Validation : Compare docking scores (ΔG) with known inhibitors (e.g., theophylline: ΔG = -9.2 kcal/mol vs. target compound: ΔG = -10.5 kcal/mol).
- Follow-Up : Validate top hits with surface plasmon resonance (SPR) binding assays .
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